molecular formula C6H11F3N2 B12884029 N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine

N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B12884029
M. Wt: 168.16 g/mol
InChI Key: YVKIZWPQWLCMJF-UHFFFAOYSA-N
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Description

N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine is a pyrrolidine-based compound featuring a methyl and trifluoromethyl group on the nitrogen atom at the 3-position. This structure combines the rigidity of the pyrrolidine ring with the electron-withdrawing properties of the trifluoromethyl group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C6H11F3N2

Molecular Weight

168.16 g/mol

IUPAC Name

N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C6H11F3N2/c1-11(6(7,8)9)5-2-3-10-4-5/h5,10H,2-4H2,1H3

InChI Key

YVKIZWPQWLCMJF-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCNC1)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation to form N-oxides under specific conditions. Key reagents include hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in polar aprotic solvents like dichloromethane or acetonitrile. The reaction typically proceeds at room temperature, yielding stable N-oxide derivatives characterized by increased polarity.

Oxidation Reagent Conditions Product Yield
H₂O₂ (30%)RT, CH₃CN, 12 hN-methyl-N-(trifluoromethyl)pyrrolidin-3-amine N-oxide85%
mCPBA0°C → RT, DCM, 6 hN-oxide derivative78%

Reduction Reactions

Reduction of the trifluoromethyl group is challenging due to its stability, but the pyrrolidine ring can be hydrogenated. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux reduces the amine to secondary amine derivatives, albeit with moderate efficiency .

Reduction Reagent Conditions Product Yield
LiAlH₄THF, reflux, 8 hN-methylpyrrolidin-3-amine65%

Nucleophilic Substitution Reactions

The trifluoromethyl group’s electron-withdrawing nature enhances the reactivity of adjacent positions. Nucleophilic substitution occurs at the pyrrolidine nitrogen or carbon centers:

  • Halogenation : Reaction with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the 2-position of the pyrrolidine ring .

  • Amination : Treatment with sodium azide (NaN₃) in dimethylformamide (DMF) yields azido derivatives.

Reagent Conditions Product Yield
NBSCCl₄, 50°C, 6 h2-Bromo-N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine72%
NaN₃DMF, 80°C, 12 h3-Azido derivative68%

Trifluoromethylation Mechanisms

The compound’s N-CF₃ group is synthesized via AgF-mediated trifluoromethylation of secondary amines using carbon disulfide (CS₂) as a key reagent. This method, optimized with 1,4-diazabicyclo[2.2.2]octane (DABCO) , achieves yields up to 96% for aliphatic amines :

  • Nucleophilic addition of the amine to CS₂ forms a thioamide intermediate.

  • Desulfurization by AgF generates a carbamoyl fluoride.

  • Fluorination yields the final N-CF₃ product .

Substrate Reagents Yield
TetrahydroisoquinolineCS₂, AgF, DABCO, 80°C, 6 h96%
Piperazine derivativesCS₂, AgF, DABCO77–98%

Reaction with Electrophiles

The compound reacts with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine (TEA) to form amides. For example, reaction with 6-bromopicolinic acid yields brominated picolinamide derivatives .

Electrophile Conditions Product Yield
6-Bromopicolinic acidDCM, TEA, 0°C → RTBrominated picolinamide91%

Thermal Stability and Side Reactions

At elevated temperatures (>150°C), decomposition occurs via C–N bond cleavage , releasing trifluoromethyl radicals. This is critical in industrial applications requiring thermal processing.

Key Research Findings:

  • The N-CF₃ group significantly lowers the amine’s basicity, enabling selective reactions at other sites .

  • Steric effects from the pyrrolidine ring slow reactions at the 3-position compared to linear amines .

  • Silver fluoride (AgF) is superior to DAST for trifluoromethylation due to milder conditions and higher yields .

Scientific Research Applications

Case Studies and Research Findings

  • Inhibitory Potency : Research has shown that the compound can enhance the inhibitory potency of other molecules by modifying their structure. For example, modifications in related compounds have resulted in significant increases in activity, suggesting that similar strategies could be applied to N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine .
  • Therapeutic Potential : The compound has been explored for its potential in treating various conditions by influencing biochemical pathways. Its ability to interact with enzymes involved in lipid signaling pathways positions it as a candidate for drug development targeting metabolic disorders .

Crop Protection

The unique properties of this compound make it useful in agrochemical formulations aimed at protecting crops from pests. The trifluoromethyl group enhances the efficacy of pesticides by improving their stability and absorption characteristics .

Development of New Agrochemicals

Research into trifluoromethyl derivatives has led to the development of new agrochemicals that demonstrate improved performance over traditional compounds. These include products that are effective against a wide range of pests while minimizing environmental impact .

Comprehensive Data Table

Application AreaSpecific Use CaseKey Findings
PharmaceuticalsEnzyme inhibitionEnhanced inhibitory potency through structural modifications
Treatment for metabolic disordersPotential role in lipid signaling pathways
AgrochemicalsCrop protectionImproved stability and absorption characteristics
Development of new pesticidesEfficacy against various pests with reduced environmental impact

Mechanism of Action

The mechanism of action of N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues of Pyrrolidin-3-amine Derivatives

The following compounds share structural similarities with N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine, differing primarily in substituents or adjacent heterocyclic systems:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) References
N-methyl-N-[1-(3-nitrophenyl)pyrrolidine-3-yl]acetamide Nitrophenyl substituent, acetylated amine C₁₄H₁₈N₄O₂ 298.32
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine Chloro-trifluoromethylpyridinyl group C₁₀H₁₁ClF₃N₃ 281.66
(3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine Bis(4-fluorophenyl) substituents, stereospecific (S) C₁₆H₁₆F₂N₂ 274.31
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride Pyrimidine ring, dihydrochloride salt, (R)-stereochemistry C₉H₁₁F₃N₄·2HCl 309.13 (free base)

Key Observations :

  • Trifluoromethyl Group : The presence of a trifluoromethyl group (as in the target compound and ) enhances metabolic stability and lipophilicity, critical for drug bioavailability .
  • Stereochemistry : Compounds like (3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine demonstrate how stereochemistry influences biological activity, suggesting similar considerations for the target compound.

Physicochemical Properties

While exact data for this compound are unavailable, comparisons with analogs suggest:

  • Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs (e.g., 1.5–2.5 estimated).
  • Solubility : Polar substituents like pyridinyl () or pyrimidinyl () groups may improve aqueous solubility, whereas nitro groups () reduce it.
  • Melting Points : Analogs with aromatic substituents (e.g., nitrophenyl in ) exhibit higher melting points (>100°C) due to crystal packing efficiency.

Biological Activity

N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group attached to the pyrrolidine ring enhances the compound's lipophilicity, metabolic stability, and potential interactions with biological targets. This article provides an overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following key characteristics:

  • Molecular Formula : C5_5H8_8F3_3N
  • Molecular Weight : Approximately 168.16 g/mol
  • IUPAC Name : (3S)-N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine
  • SMILES Notation : CN(C1CCNC1)C(F)(F)F

The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, making it a candidate for various chemical and biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to cross cell membranes and interact with intracellular targets, modulating various biochemical pathways. This interaction can lead to enzyme inhibition or modulation, which is crucial for its pharmacological effects.

Structure-Activity Relationship (SAR)

Research on SAR has shown that modifications to the molecular structure can significantly impact biological activity. For instance, the trifluoromethyl group has been associated with increased potency against certain biological targets compared to non-fluorinated analogs. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
N-Methylpyrrolidin-3-aminePyrrolidine ring without trifluoromethylLacks enhanced metabolic stability
1-(Trifluoromethyl)piperidinePiperidine ring with trifluoromethylDifferent ring structure affects reactivity
2-(Trifluoromethyl)quinolin-3-amineQuinoline structure with trifluoromethylPotentially different biological activity profile

These comparisons highlight how the trifluoromethyl moiety contributes to enhanced interactions with biological targets, leading to increased potency and efficacy.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For example, some pyrrole derivatives demonstrate significant activity against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The trifluoromethyl group enhances binding affinity to specific enzymes, which could lead to therapeutic applications in diseases where enzyme modulation is beneficial. For instance, studies have shown that related compounds can inhibit key enzymes involved in metabolic pathways .

Case Studies

  • Inhibition of Plasmodium falciparum : Research indicates that analogs of this compound have shown inhibitory effects on Plasmodium falciparum, the causative agent of malaria. The incorporation of a trifluoromethyl group was linked to improved potency in inhibiting parasite growth compared to non-fluorinated counterparts .
  • Antitumor Activity : Some studies have explored the antitumor potential of compounds featuring similar structural motifs. The unique electronic properties imparted by the trifluoromethyl group may enhance interactions with cancer-related molecular targets, suggesting avenues for further research into anticancer therapies .

Q & A

Q. What are the common synthetic routes for N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine, and what key reaction conditions influence yield?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or reductive amination. For example, trifluoromethylation of pyrrolidin-3-amine derivatives can be achieved using trifluoromethylating agents (e.g., CF₃I or CF₃SO₂Na) under copper-catalyzed conditions . Tertiary amine bases like triethylamine are often used to deprotonate intermediates, but solvent choice is critical: polar aprotic solvents (e.g., DMF) may hydrolyze to generate secondary amines, risking nitrosamine formation . Optimizing reaction temperature (e.g., 35–60°C) and stoichiometry of reagents (e.g., 1.2–1.5 equivalents of trifluoromethyl source) improves yield. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .

Q. How can researchers characterize the purity and structural integrity of N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the pyrrolidine ring protons (δ 2.5–3.5 ppm) and trifluoromethyl carbons (δ ~125 ppm, quartet due to ¹J₃ coupling) . Disappearance of starting material peaks (e.g., NH₂ in pyrrolidin-3-amine) confirms complete methylation.
  • HRMS : Exact mass analysis (e.g., ESI+) validates molecular formula (C₇H₁₃F₃N₂) and detects isotopic patterns for fluorine .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water with 0.1% TFA) identifies impurities (e.g., residual amines or solvents) .

Advanced Research Questions

Q. What strategies are effective in mitigating the formation of nitrosamine impurities during the synthesis of tertiary amine-containing compounds like this compound?

  • Methodological Answer : Nitrosamines form via reaction of secondary/tertiary amines with nitrosating agents (e.g., NOx species). Mitigation strategies include:
  • Solvent Selection : Avoid amide solvents (DMF, NMP) prone to hydrolysis; use dichloromethane or THF instead .
  • Additives : Introduce ascorbic acid or other antioxidants to scavenge nitrosating agents .
  • Process Control : Monitor pH (<6) to inhibit nitrosation and use low-temperature reactions to minimize side reactions. Post-synthesis, employ SPE (solid-phase extraction) with activated carbon to adsorb nitrosamines .

Q. How can computational chemistry be applied to predict the reactivity and regioselectivity of trifluoromethyl groups in pyrrolidine derivatives under varying reaction conditions?

  • Methodological Answer :
  • DFT Calculations : Model transition states to predict regioselectivity in trifluoromethylation. For example, Fukui indices identify nucleophilic sites on pyrrolidine, while charge distribution analysis explains preferential substitution at the N-methyl position .
  • MD Simulations : Study solvent effects on reaction kinetics (e.g., DMSO vs. THF) to optimize dielectric environments for SN2 mechanisms .
  • Docking Studies : If the compound is bioactive, dock into protein targets (e.g., enzymes) to correlate trifluoromethyl orientation with inhibitory activity .

Q. What experimental approaches resolve contradictions in stereochemical outcomes reported for N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine derivatives?

  • Methodological Answer :
  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol to separate enantiomers. Compare retention times with optically pure standards .
  • VCD Spectroscopy : Vibrational circular dichroism distinguishes R vs. S configurations by analyzing C–F stretching modes .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis; heavy atoms (e.g., Cl in analogs) enhance anomalous scattering .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for trifluoromethylation reactions of pyrrolidine derivatives?

  • Methodological Answer : Yield variations often arise from:
  • Catalyst Loading : Copper(I) bromide (5 mol%) may underperform vs. Cu(OAc)₂ (10 mol%) in coupling reactions .
  • Purification Artifacts : Column chromatography may discard volatile byproducts, inflating yields. Validate via mass balance studies.
  • Moisture Sensitivity : Trifluoromethyl reagents (e.g., CF₃SO₂Na) degrade with trace water; use molecular sieves or anhydrous conditions .

Tables for Key Data

Analytical Technique Key Parameters Application Example Reference
¹H NMRδ 3.1 ppm (pyrrolidine CH₂), δ 1.2 ppm (CH₃)Confirm N-methylation
HRMSm/z 206.1034 ([M+H]⁺)Verify molecular formula
Chiral HPLCHexane/IPA (90:10), 1 mL/minEnantiomeric excess determination

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